molecular formula C10H5BrClNO2 B13207398 7-Bromo-5-chloroisoquinoline-1-carboxylic acid

7-Bromo-5-chloroisoquinoline-1-carboxylic acid

Cat. No.: B13207398
M. Wt: 286.51 g/mol
InChI Key: ADOWAZFJPGAZFG-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroisoquinoline-1-carboxylic acid is a high-value, multifunctional heterocyclic building block specifically designed for advanced research and development, particularly in the pharmaceutical and medicinal chemistry sectors. The presence of three distinct functional groups—carboxylic acid, bromo, and chloro—on the isoquinoline scaffold provides exceptional synthetic versatility, enabling this compound to undergo a wide range of cross-coupling and functional group interconversion reactions. It serves as a crucial precursor in the synthesis of complex molecules for drug discovery programs. The carboxylic acid moiety can be readily converted into amide derivatives for creating compound libraries aimed at screening for biological activity, while the halogen atoms (Br and Cl) are excellent handles for metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed direct carbonylation methods reported in recent literature, to form biaryl systems or introduce other carbonyl-containing functionalities . Isoquinoline derivatives are of significant research interest due to their presence in compounds with a wide spectrum of pharmacological activities. This specific bromo- and chloro-substituted derivative is engineered for the construction of novel chemical entities, potentially acting as inhibitors for various disease targets. The compound is provided with guaranteed high purity and stability. It is intended for research purposes as a key intermediate in organic synthesis and chemical biology. This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

7-bromo-5-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15)

InChI Key

ADOWAZFJPGAZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid generally involves three key steps:

  • Halogenation of isoquinoline or isoquinoline-1-carboxylic acid derivatives to introduce bromine and chlorine atoms at the desired positions.
  • Carboxylation to introduce the carboxylic acid group at the 1-position.
  • Purification to isolate the target compound with high purity.

The typical approach starts from isoquinoline or isoquinoline-1-carboxylic acid, followed by selective halogenation using bromine and chlorine sources under controlled conditions.

Detailed Synthetic Route

Step Reaction Description Reagents & Conditions Outcome
1 Selective halogenation of isoquinoline-1-carboxylic acid Bromine and chlorine in acetic acid or dichloromethane, controlled temperature (0–25°C), inert atmosphere Introduction of Br at position 7 and Cl at position 5
2 Carboxylation (if starting from isoquinoline without COOH) Treatment with carbon dioxide under pressure or carboxylating agents (e.g., Grignard reagents with CO2) Formation of carboxylic acid group at position 1
3 Purification Recrystallization or column chromatography (silica gel, gradient elution) Isolation of pure this compound

This synthetic sequence ensures regioselectivity in halogen placement and efficient carboxylation.

Industrial Production Considerations

In industrial settings, continuous flow reactors and advanced catalytic systems are employed to optimize yield and reproducibility. Key parameters include:

These improvements can raise the overall yield above 70%, significantly better than earlier batch processes with yields around 26–42%.

Alternative Routes and Related Compounds

While the direct halogenation of isoquinoline-1-carboxylic acid is the primary method, alternative approaches include:

  • Starting from substituted anilines (e.g., 4-bromoaniline) and building the isoquinoline ring via cyclization and subsequent halogenation steps.
  • Using phosphorus trichloride-mediated chlorination of quinoline derivatives as intermediates.

However, these routes are less common for this specific compound due to complexity and lower selectivity.

Analytical and Quality Control Methods

To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:

Technique Purpose Notes
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm substitution pattern and purity Verify positions of Br, Cl, and COOH groups
High-Performance Liquid Chromatography (HPLC) Assess purity (>95% desired) UV detection commonly used
Mass Spectrometry (MS) Confirm molecular weight Confirms molecular formula C10H5BrClNO2
Single-Crystal X-ray Diffraction Definitive structural confirmation Used for novel derivatives or purity disputes

Research Data Summary

Reaction Yields and Conditions

Study/Source Starting Material Halogenation Agents Solvent Temperature (°C) Yield (%) Notes
VulcanChem (2024) Isoquinoline Bromine, Chlorine Acetic acid 0–25 ~70 Controlled halogenation
BenchChem (2025) Isoquinoline-1-carboxylic acid Bromine, Chlorine Dichloromethane Room temperature 65–75 Industrial-scale feasible

Summary and Expert Recommendations

  • The most reliable preparation method involves selective halogenation of isoquinoline-1-carboxylic acid with bromine and chlorine under carefully controlled conditions (temperature, solvent, atmosphere).
  • Carboxylation is either performed prior to halogenation or via reaction with carbon dioxide/carboxylating agents if starting from isoquinoline.
  • Industrial production benefits from continuous flow reactors and optimized catalysts, improving yield and scalability.
  • Analytical validation using NMR, HPLC, MS, and X-ray crystallography is essential for confirming structure and purity.
  • Researchers should optimize reaction parameters (temperature, halogen concentration, solvent) using factorial design experiments to maximize yield and minimize impurities.

This comprehensive synthesis approach ensures high-quality this compound suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

7-Bromo-5-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound - Br (7), Cl (5), COOH (1) C₁₀H₅BrClNO₂ 286.50 Dual halogenation enhances electrophilicity
1-Chloro-isoquinoline-7-carboxylic acid 730971-21-8 Cl (1), COOH (7) C₁₀H₆ClNO₂ 207.61 Single Cl, COOH at position 7; lower MW
1-Chloroisoquinoline-5-carboxylic acid 763068-68-4 Cl (1), COOH (5) C₁₀H₆ClNO₂ 207.61 Cl and COOH positions alter dipole moment
1-Chloroisoquinoline-5-carboxylic acid hydrochloride 223671-71-4 Cl (1), COOH (5), HCl C₁₀H₇Cl₂NO₂ 244.07 Hydrochloride salt improves solubility
7-Bromo-1,3-dichloroisoquinoline - Br (7), Cl (1,3) C₉H₄BrCl₂N 291.95 No COOH group; trihalogenated structure
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - Br (7), F (6), COOH (3), cyclopropyl (1), methyl (5) C₁₇H₁₆BrFNO₃ 396.22 Quinoline core; complex substituents reduce planarity

Functional and Reactivity Differences

Halogen Effects: The dual halogenation (Br and Cl) in the target compound increases its reactivity in Suzuki-Miyaura couplings compared to mono-halogenated analogues like 1-chloro-isoquinoline-7-carboxylic acid. In contrast, 7-bromo-1,3-dichloroisoquinoline lacks a carboxylic acid group, limiting hydrogen-bonding capabilities but increasing lipophilicity.

Carboxylic Acid Position :

  • The carboxylic acid at position 1 in the target compound allows for hydrogen bonding with biological targets (e.g., enzyme active sites), whereas analogues with COOH at positions 5 or 7 (e.g., CAS 763068-68-4) exhibit altered dipole moments and solubility profiles.

Salt Forms :

  • Hydrochloride salts (e.g., CAS 223671-71-4) demonstrate enhanced aqueous solubility compared to free carboxylic acids, critical for pharmacokinetic optimization.

Quinoline vs.

Biological Activity

7-Bromo-5-chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a bromine atom at the 7th position and a chlorine atom at the 5th position of the isoquinoline ring, along with a carboxylic acid functional group at the 1-position. This unique structure contributes to its reactivity and solubility in polar solvents, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for cancer therapeutics.
  • Enzyme Inhibition : It may modulate the activity of various biological targets, particularly enzymes involved in critical cellular processes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Bacillus subtilis8

These results indicate that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, it has been shown to inhibit WEE1 kinase, a critical regulator of the cell cycle. By inhibiting WEE1, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Case Study: WEE1 Inhibition

A study highlighted that derivatives of isoquinoline, including this compound, exhibited IC50 values below 100 nM in WEE1 inhibition assays. This suggests strong potential for further development as an anticancer agent targeting cell cycle regulation .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. The inhibition of DNA gyrase by this compound could explain its antimicrobial activity against Mycobacterium tuberculosis (Mtb).

Table 2: Enzyme Inhibition Data

Enzyme Target IC50 (µM) Effect
DNA Gyrase<10Strong inhibitor
WEE1 Kinase<0.1Strong inhibitor

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that its activity may be attributed to:

  • Modulation of enzyme activity , leading to altered metabolic pathways.
  • Interference with DNA replication processes , particularly in bacterial cells.
  • Induction of apoptosis in cancerous cells through cell cycle checkpoint regulation.

Q & A

Q. What experimental designs address low reproducibility in synthetic protocols across labs?

  • Methodology : Adopt a standardized reporting template (per ) detailing solvent purity, equipment calibration, and reaction monitoring intervals. Use design of experiments (DoE) to identify critical variables (e.g., moisture sensitivity). Share raw data and spectra in supplementary materials to enable cross-lab validation .

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